(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole

Description

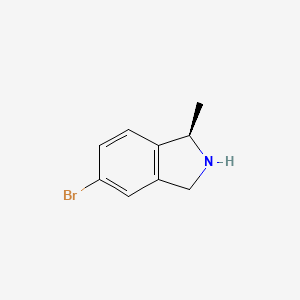

(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole (CAS: 223595-17-3) is a chiral isoindole derivative with the molecular formula C₉H₁₀BrN and a molecular weight of 212.0864 g/mol . Its structure features:

- A 5-bromo substituent on the aromatic ring.

- A methyl group at the 1-position in the (R)-configuration.

- Partial hydrogenation at the 2,3-positions, reducing aromaticity and conferring a dihydroisoindole scaffold .

The compound’s stereochemistry and substitution pattern make it a valuable intermediate in asymmetric synthesis and pharmaceutical research. Its InChI identifier (InChI=1/C9H10BrN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1) confirms its unique stereochemical profile .

Properties

IUPAC Name |

(1R)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUCROBKAQWWPX-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CN1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703871 | |

| Record name | (1R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223595-17-3 | |

| Record name | (1R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole is a bicyclic compound classified as an isoindole derivative, characterized by its molecular formula and a molecular weight of approximately 212.1 g/mol. This compound has gained attention in pharmaceutical chemistry due to its potential biological activities and applications as an intermediate in the synthesis of chiral drugs, notably Garenoxacin Mesylate, an antibiotic used to treat bacterial infections.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom and the methyl group enhances its binding affinity to specific enzymes and receptors, potentially modulating biological pathways by influencing enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been noted for its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. This characteristic is particularly relevant in the context of developing new antibiotics.

Synthetic Routes and Applications

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Several synthetic strategies have been developed:

These methods highlight the versatility of this compound in organic synthesis.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound demonstrated its utility as an intermediate for producing complex molecules. The researchers reported successful yields and detailed characterization using techniques such as NMR and mass spectrometry to confirm structural integrity .

Case Study 2: Biological Evaluation

In another investigation, this compound was evaluated for its antimicrobial efficacy against various bacterial strains. The results indicated notable inhibitory effects, supporting its potential application in antibiotic development.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₀BrN

- Molecular Weight : 212.1 g/mol

- CAS Number : 223595-17-3

The compound features a bromine atom at the 5-position and a methyl group at the 1-position of the isoindole ring, contributing to its chiral nature and biological activity .

Intermediate in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, notably:

- Garenoxacin : An antibiotic used to treat bacterial infections. The compound's structure is critical for the biological activity of Garenoxacin, influencing its interaction with bacterial enzymes .

Antibacterial Properties

Research indicates that derivatives of isoindole compounds exhibit significant antibacterial activity. Studies have shown that this compound can inhibit bacterial growth by interfering with essential bacterial enzymes.

Anticancer Properties

Isoindole derivatives are being explored for their anticancer effects. The presence of halogen substituents like bromine may enhance their reactivity and biological interactions, making them candidates for further research in cancer therapeutics.

Anti-inflammatory Effects

Some studies suggest that isoindole derivatives can exhibit anti-inflammatory properties, although direct research on this compound's effects is still needed.

Case Study 1: Synthesis of Garenoxacin

In a study focused on synthesizing Garenoxacin, this compound was identified as a crucial intermediate. The synthesis route was optimized to enhance yield and reduce environmental impact by minimizing waste during the process .

Case Study 2: Antibacterial Testing

A series of experiments conducted by Ahmed et al. demonstrated that isoindole derivatives possess significant antibacterial properties. While this compound was not specifically tested, its structural similarities to active compounds suggest potential efficacy against various bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical properties of (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole and related compounds:

Key Differences:

Core Structure: The target compound is a dihydroisoindole (non-aromatic 2,3-positions), whereas others are fully aromatic indoles . The reduced aromaticity in the target compound may enhance stability and alter electronic properties. Stereochemistry: The (R)-methyl group introduces chirality, absent in analogues like 34 or 9c, which lack stereocenters .

Substituent Effects :

Spectroscopic and Physical Properties

- Melting Points : Compound 34 (141–142°C) and 35 (133–134°C) have higher melting points than typical indoles due to extended conjugation and hydrogen bonding .

- Spectroscopy :

- IR : All compounds show NH stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- NMR : The target compound’s ¹H NMR would feature a methyl singlet (δ 1.2–1.5 ppm) and dihydroisoindole protons (δ 2.5–4.0 ppm) . In contrast, 34 displays imidazole protons (δ 7.0–8.0 ppm) .

- HRMS : Compound 9c shows a precise [M+H]⁺ peak at m/z 427.0757 .

Preparation Methods

Bromination of R-(+)-α-Phenylethylamine

The initial step employs electrophilic aromatic bromination using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, typically iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction proceeds at 0–5°C in a dichloromethane solvent system, selectively substituting the para position of the benzene ring relative to the amine group. This regioselectivity is attributed to the electron-donating effect of the amine, which activates the aromatic ring for electrophilic attack. The product, (R)-5-bromo-α-phenylethylamine (Compound 2), is isolated via aqueous workup and recrystallization.

Chloromethylation and Cyclization

Compound 2 undergoes chloromethylation using paraformaldehyde and hydrochloric acid (HCl) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is catalyzed by zinc chloride (ZnCl₂) at 60–70°C, facilitating the formation of a chloromethyl intermediate. Subsequent intramolecular cyclization generates the 2,3-dihydroisoindole scaffold, with the methyl group at the 1-position retaining its R-configuration due to the chiral environment of the starting amine.

Alkaline Hydrolysis and Final Isolation

The chlorinated intermediate is treated with a sodium hydroxide (NaOH) solution in ethanol at reflux temperatures. This step eliminates residual chlorine atoms and neutralizes acidic byproducts, yielding this compound with >95% enantiomeric excess (ee). The final product is purified via column chromatography or fractional distillation.

Mechanistic Insights and Stereochemical Control

Chirality Retention in Cyclization

The R-configuration at the 1-position is preserved during chloromethylation due to the rigidity of the intermediate’s tetrahedral geometry. Quantum mechanical calculations suggest that the transition state for cyclization favors retention of configuration, minimizing racemization.

Bromine Orientation and Electronic Effects

Bromination at the 5-position is governed by the electron-rich nature of the isoindole ring. Density functional theory (DFT) studies indicate that the highest occupied molecular orbital (HOMO) density localizes at the 5- and 7-positions, making these sites prone to electrophilic attack. Steric hindrance from the methyl group further directs bromination to the 5-position.

Comparative Analysis of Synthetic Routes

The chiral amine route remains superior for industrial-scale synthesis due to its high stereoselectivity and fewer purification steps. However, palladium-catalyzed methods offer modularity for structural analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via N-alkylation of 5-bromo-1H-indole using NaH in anhydrous DMSO as a base, followed by reaction with alkyl halides (e.g., 1-iodobutane or benzyl bromide). Yields range from 94% for butyl derivatives to near-quantitative yields for benzyl derivatives . Alternative routes include CuI-catalyzed azide-alkyne cycloaddition (CuAAC), though this method yields ~50% due to competing side reactions .

- Key Considerations :

- Base selection (NaH vs. others) impacts deprotonation efficiency.

- Solvent polarity (DMSO) stabilizes intermediates, enhancing reaction rates.

- Steric effects from alkylating agents (e.g., benzyl vs. butyl groups) influence regioselectivity .

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR Analysis : and NMR provide diagnostic signals for substituent positions (e.g., δ 4.09 ppm for NCH in butyl derivatives) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration, particularly for chiral centers. For example, the (1R) configuration is confirmed via Flack parameter analysis in crystal structures .

- Data Interpretation : Compare experimental NMR/crystallographic data with DFT-calculated structures to validate stereochemical assignments .

Advanced Research Questions

Q. What strategies exist for resolving contradictions between computational predictions (DFT) and experimental data in the structural analysis of this compound?

- Methodology :

- Perform DFT geometry optimization with solvent corrections (e.g., PCM model for DMSO) to align computational bond lengths/angles with crystallographic data .

- Use Hirshfeld surface analysis to identify non-covalent interactions (e.g., halogen bonding from bromine) that may distort molecular geometry in the solid state .

Q. How does the choice of alkylating agents in N-alkylation reactions affect the regioselectivity and reaction efficiency of this compound derivatives?

- Methodology :

- Kinetic Studies : Monitor reaction progress via TLC (e.g., R = 0.30 in 70:30 EtOAc/hexane) to compare rates for primary (e.g., 1-iodobutane) vs. bulky (e.g., benzyl bromide) alkylating agents .

- Theoretical Modeling : Calculate activation energies for transition states using DFT to explain preferential alkylation at the indole nitrogen .

- Key Findings :

- Bulky agents (e.g., benzyl bromide) favor higher yields due to reduced steric hindrance at the reaction site .

- Polar aprotic solvents (DMSO) enhance nucleophilicity of the indole nitrogen, improving reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.